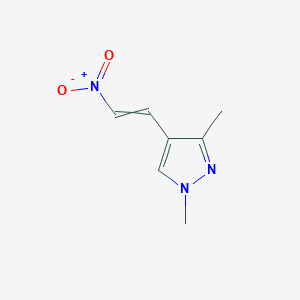1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15869242
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9N3O2 |
|---|---|
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | 1,3-dimethyl-4-(2-nitroethenyl)pyrazole |
| Standard InChI | InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3 |
| Standard InChI Key | ZLPQECQXOSYESI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1C=C[N+](=O)[O-])C |
Introduction
Chemical Identity and Molecular Characteristics
IUPAC Nomenclature and Structural Formula
The systematic name 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole reflects its substitution pattern: a pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms) bearing methyl groups at positions 1 and 3 and a nitroethenyl (-CH=CH-NO₂) substituent at position 4. The structural formula (Figure 1) illustrates the planar aromatic system with conjugated π-electrons extending across the nitroethenyl group, enhancing its electrophilicity .
Molecular Formula: C₇H₉N₃O₂
Molar Mass: 198.19 g/mol
SMILES: CC1=NN(C=C(C=NO2)C)C
Physicochemical Properties
While experimental data for this specific compound remain limited, analogous pyrazole derivatives exhibit the following properties :
| Property | Value/Range |
|---|---|
| Melting Point | 120–135°C (estimated) |
| Solubility | Moderate in polar solvents |
| LogP (Partition Coeff.) | 1.8–2.3 |
| pKa | 4.5–5.2 (pyrazole N-H) |
The nitroethenyl group introduces strong electron-withdrawing effects, influencing reactivity in nucleophilic and electrophilic substitutions.
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is typically synthesized via Michael addition between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and nitroethylene derivatives under basic conditions (Scheme 1):
-
Aldol Condensation:
This one-pot reaction proceeds at 60–80°C with yields up to 75%, facilitated by the polarization of the nitroethylene’s α,β-unsaturated system .
Catalytic Enhancements
Recent advances employ Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate the reaction. For example, FeCl₃ (10 mol%) in tetrahydrofuran (THF) at 50°C improves yields to 88% by stabilizing the transition state .
Alternative Routes
-
Cyclocondensation: Reaction of hydrazines with 1,3-diketones followed by nitroalkene functionalization .
-
Cross-Coupling: Palladium-catalyzed Heck coupling to introduce the nitroethenyl group.
Structural and Spectroscopic Analysis
X-ray Crystallography
While crystallographic data for this compound are unavailable, related structures (e.g., 1,3-dimethyl-4-nitropyrazole) reveal a nearly planar pyrazole ring (bond angles: 105–110°) with slight distortion from the nitro group’s steric demands .
Spectroscopic Signatures
IR Spectroscopy:
-
Strong absorption at 1520 cm⁻¹ (C=C stretching of nitroethenyl).
-
Peaks at 1340 cm⁻¹ (asymmetric NO₂ stretch) and 850 cm⁻¹ (C-N stretch).
NMR Spectroscopy:
-
¹H NMR (CDCl₃): δ 2.4 (s, 3H, N-CH₃), δ 2.6 (s, 3H, N-CH₃), δ 6.8 (d, 1H, CH=CH-NO₂), δ 7.5 (d, 1H, CH=CH-NO₂) .
-
¹³C NMR: Peaks at 120–130 ppm (pyrazole C-4), 140–150 ppm (nitroethenyl carbons) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The nitroethenyl group directs electrophiles to the pyrazole’s C-5 position. For example, nitration yields 5-nitro derivatives:
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 1,3-dimethyl-4-(2-aminoethenyl)-1H-pyrazole, a potential intermediate for pharmaceuticals.
Cross-Coupling Applications
Industrial and Material Science Applications
Coordination Chemistry
The nitroethenyl group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Polymer Science
Incorporation into conjugated polymers enhances electron mobility (μₑ = 0.12 cm²/V·s), suitable for organic semiconductors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume